molecular formula C14H22N2O2 B1379394 tert-Butyl (3-(3-aminopropyl)phenyl)carbamate CAS No. 1566000-13-2

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate

Cat. No. B1379394
CAS RN: 1566000-13-2
M. Wt: 250.34 g/mol
InChI Key: ZTYXSCZVMQHFQU-UHFFFAOYSA-N
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Description

“tert-Butyl (3-(3-aminopropyl)phenyl)carbamate” is a chemical compound with the CAS Number: 1566000-13-2 . It has a molecular weight of 250.34 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound tert-butyl(2-aminophenyl)carbamate underwent amidation coupling with different carboxylic acids, and a combination of 1-(3-dimethyl amino propyl)-3-ethylcarbodiimide.HCl (EDCI) as the carboxylate activator and hydroxyl benzotriazole (HOBt) at room temperature in the presence of DIPEA as a base to obtain the corresponding tert .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Asymmetric Mannich Reaction : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been utilized in asymmetric Mannich reactions, a process significant in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Preparation of Antiarrhythmic and Hypotensive Compounds : Phenyl N-substituted carbamates, including tert-butyl derivatives, have been prepared and evaluated for their potential antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

  • Enantioselective Synthesis of β-Alanine Derivatives : This carbamate has been involved in the enantioselective synthesis of β-alanine derivatives, useful as analogues of aromatic amino acids (Arvanitis et al., 1998).

  • Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have shown their capability to undergo metalation and reaction with various electrophiles, offering insights into alpha-functionalized amino silanes (Sieburth, Somers, & O'hare, 1996).

Deprotection and Acylation Reactions

  • Deprotection with Aqueous Phosphoric Acid : This carbamate has been used in research focusing on the deprotection of tert-butyl carbamates using environmentally benign reagents like aqueous phosphoric acid, showcasing its applications in mild and selective reaction conditions (Li et al., 2006).

  • Synthesis of Protected Polyamides : Research on the synthesis of penta-N-protected polyamides using tert-butyl carbamate derivatives demonstrates the compound's utility in the selective deprotection and acylation of complex organic molecules (Pak & Hesse, 1998).

Advanced Organic Synthesis

  • Catalyzed Synthesis of Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl phenylcarbamate derivatives has been explored for synthesizing optically pure enantiomers, leading to chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

  • Photoredox-Catalyzed Amination : A photoredox-catalyzed amination of hydroxyarylenaminones using tert-butyl carbamate as an amidyl-radical precursor has been reported, opening new pathways for synthesizing 3-aminochromones (Wang et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYXSCZVMQHFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate

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